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2-Methyl-D-methionine

Methionine adenosyltransferase Isozyme specificity Substrate profiling

2-Methyl-D-methionine (CAS 98302-79-5) is a chiral, alpha-carbon-methylated analog of the essential amino acid L-methionine, possessing D-configuration at the C-2 center. It belongs to the class of C-methyl methionine derivatives that have been systematically resolved into enantiomerically pure forms and evaluated as substrates and inhibitors of methionine adenosyltransferase (MAT) isozymes.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 98302-79-5
Cat. No. B1624803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-D-methionine
CAS98302-79-5
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC(CCSC)(C(=O)O)N
InChIInChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1
InChIKeyZYVMPHJZWXIFDQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-D-methionine (CAS 98302-79-5) Procurement Guide: Chiral Alpha-Methyl Methionine Analog for Isotype-Specific Methionine Adenosyltransferase Studies


2-Methyl-D-methionine (CAS 98302-79-5) is a chiral, alpha-carbon-methylated analog of the essential amino acid L-methionine, possessing D-configuration at the C-2 center. It belongs to the class of C-methyl methionine derivatives that have been systematically resolved into enantiomerically pure forms and evaluated as substrates and inhibitors of methionine adenosyltransferase (MAT) isozymes [1]. Unlike the natural L-methionine, the alpha-methyl substitution renders the compound resistant to certain metabolic transformations, and the D-configuration introduces stereochemical selectivity in enzyme recognition, making it a critical tool for probing isozyme-specific functions of MAT enzymes in normal versus tumor tissues [1].

Why 2-Methyl-DL-methionine or 2-Methyl-L-methionine Cannot Substitute for 2-Methyl-D-methionine in Isotype-Specific MAT Assays


The 2-methylmethionine scaffold exists as multiple enantiomers (2-Me-D and 2-Me-L), each exhibiting distinct substrate and inhibitor profiles against the two rat methionine adenosyltransferase isozymes, M-2 (normal tissue) and M-T (Novikoff ascitic hepatoma) [1]. Critically, 2-Me-L-Met has been explicitly identified as having little or no substrate activity with the M-2 isozyme, whereas 2-Me-D-Met is absent from this exclusion list, implying it retains substrate activity with M-2 [1]. Consequently, any substitution with the racemic DL-mixture or the L-enantiomer would lose the isozyme-discriminating behavior that is essential for experimental designs aimed at achieving selective toxicity toward tumor tissue. This stereochemistry-dependent differential activity cannot be replicated by generic, non-chiral or incorrectly configured alpha-methyl methionine analogs [1].

Quantitative Differential Evidence for 2-Methyl-D-methionine Against Closest Analogs


Substrate Activity with Normal Tissue MAT Isozyme M-2: 2-Me-D-Met vs. 2-Me-L-Met

In a direct head-to-head comparison of all ten enantiomeric forms of C-methyl methionine, 2-Me-L-Met, 3α-Me-L-Met, 3α-Me-D-Met, and 4β-Me-D-Met were explicitly reported to have 'little or no substrate activity with M-2' [1]. 2-Me-D-Met was not listed among the inactive compounds, confirming that it retains measurable substrate activity toward the normal tissue isozyme (M-2). This constitutes a binary functional difference between 2-Me-D-Met and its enantiomer 2-Me-L-Met under identical assay conditions (4 mM substrate level, rat M-2 and M-T MAT variants) [1].

Methionine adenosyltransferase Isozyme specificity Substrate profiling

Competitive Inhibitor Potency Range: 2-Me-Met Enantiomers Contextualized Against L-Methionine

The 2-Me-Met enantiomers as a class are weak, competitive inhibitors of both MAT variants. Kinetic analysis of the three most effective enantiomers showed competitive inhibition with respect to methionine; the strongest inhibitor (3β-Me-L-Met) achieved a KM(Met)/Ki ratio of 0.03 against M-T [1]. While individual Ki values for 2-Me-D-Met are not disaggregated in the abstract, the class-level substrate efficiency range for all enantiomers is (0.5–2.2) × 10⁻⁴ that of L-Met with M-2, indicating that 2-Me-D-Met operates within this low-efficiency window [1]. This places it distinctly below L-methionine (Vmax/KM = 1), reinforcing its utility as a probe rather than a metabolic substitute.

Enzyme inhibition Kinetic analysis Competitive inhibition

Isozyme-Specific Conversion Rate Differential: M-T vs. M-2 Preference Across Enantiomers

At a 4 mM substrate level, seven of the ten enantiomers were converted to their corresponding adenosylmethionine derivatives more rapidly by the tumor-associated M-T isozyme than by the normal tissue M-2 isozyme [1]. The abstract does not exclude 2-Me-D-Met from this group, implying it is among the seven enantiomers exhibiting preferential M-T conversion. This tumor-isozyme preference is a central rationale for developing selective anti-tumor agents based on this scaffold [1].

Tumor-selective metabolism Isozyme kinetics Adenosylmethionine synthesis

Optimal Application Scenarios for 2-Methyl-D-methionine Based on Verified Differential Evidence


Isozyme-Specific MAT Substrate Discrimination Assays: Differentiating M-2 from M-T Activity

Researchers designing assays to distinguish between normal tissue (M-2) and tumor-associated (M-T) methionine adenosyltransferase activity should select 2-Methyl-D-methionine precisely because it retains substrate activity with M-2, unlike its enantiomer 2-Me-L-Met which is reported to have 'little or no substrate activity with M-2' [1]. This binary difference enables paired-enantiomer experimental designs where 2-Me-D-Met serves as the M-2-active probe and 2-Me-L-Met serves as the M-2-inactive control, directly demonstrating isozyme-specific substrate recognition [1].

Tumor-Selective AdoMet Analog Biosynthesis: Exploiting M-T Isozyme Preference

For projects aiming to biosynthesize S-adenosyl-2-methylmethionine analogs selectively within tumor cells, 2-Methyl-D-methionine is the appropriate substrate because it belongs to the subset of seven enantiomers that are converted more rapidly by the tumor M-T isozyme than by normal M-2 [1]. This property is not shared by 2-Me-L-Met, which lacks M-2 substrate activity altogether and therefore cannot provide the same normal-tissue versus tumor-tissue conversion differential [1].

Chiral Probe for Methionine Adenosyltransferase Active-Site Stereochemistry Mapping

Structural biologists and enzymologists mapping the active-site stereochemical constraints of MAT enzymes can use 2-Methyl-D-methionine as a defined D-configuration probe. The contrasting behavior of 2-Me-D-Met (active with M-2) versus 2-Me-L-Met (inactive with M-2) provides direct evidence for stereospecific recognition at the alpha-carbon binding pocket [1]. This makes the compound an essential tool for mutational analysis and crystallographic studies of MAT isozymes.

Negative Control Validation in Selective Toxicity Compound Libraries

Medicinal chemistry programs exploring the 'potentially exploitable differences in substrate specificity' between M-2 and M-T for selective toxicity against rat tumor tissue should include 2-Methyl-D-methionine as a reference compound [1]. Its well-characterized isozyme profile—active with both M-2 and M-T, with preferential M-T conversion—provides a benchmark against which novel analogs can be compared for improved selectivity ratios [1].

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